molecular formula C10H9IN4 B12283071 N2-(2-Iodophenyl)pyrimidine-2,4-diamine

N2-(2-Iodophenyl)pyrimidine-2,4-diamine

Cat. No.: B12283071
M. Wt: 312.11 g/mol
InChI Key: BFMGPJIFQVEOAR-UHFFFAOYSA-N
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Description

N2-(2-Iodophenyl)pyrimidine-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The core pyrimidine-2,4-diamine structure is a privileged motif in the design of compounds that target protein kinases, which are key regulators in diseases such as cancer . For instance, substituted pyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, enzymes that play pivotal roles in cell cycle progression and transcription . The structure-activity relationship (SAR) studies on this scaffold indicate that strategic substitutions on the phenyl rings, such as the 2-iodo group on the N2-phenyl ring, can be crucial for optimizing potency and selectivity against specific kinase targets . Researchers utilize this compound as a key intermediate to explore these SARs and to develop novel therapeutic agents. The molecular framework allows for further functionalization, making it a versatile building block for constructing focused libraries in hit-to-lead optimization campaigns . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN4

Molecular Weight

312.11 g/mol

IUPAC Name

2-N-(2-iodophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9IN4/c11-7-3-1-2-4-8(7)14-10-13-6-5-9(12)15-10/h1-6H,(H3,12,13,14,15)

InChI Key

BFMGPJIFQVEOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=CC(=N2)N)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrimidine-2,4-diamine Core Structures

The pyrimidine-2,4-diamine moiety is a common scaffold in medicinal chemistry. researchgate.net Its synthesis is well-documented, with two primary strategies being condensation reactions and nucleophilic substitutions.

The fundamental approach to constructing the pyrimidine (B1678525) ring is through the condensation of a three-carbon component with a molecule containing an N-C-N unit. wikipedia.org The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds, or their equivalents, with amidines. wikipedia.org To obtain the 2,4-diamino substitution pattern, guanidine (B92328) is a common N-C-N reactant.

For instance, the reaction of malonic ester derivatives with guanidine in the presence of a base like sodium ethoxide can yield a 2-amino-4,6-dihydroxypyrimidine. Subsequent chemical transformations are then required to convert the hydroxyl groups to amines, often via chlorination followed by amination. Another approach involves the condensation of β-keto esters with amidines, which can also lead to highly substituted pyrimidine cores. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrimidine Core Synthesis
Reactant 1 (C-C-C unit)Reactant 2 (N-C-N unit)Key ConditionsInitial Product TypeReference
Ethyl acetoacetateThioureaBase (e.g., NaOEt)2-Thiouracil derivative wikipedia.orgchemicalbook.com
Malonic esterUreaBase (e.g., NaOEt)Barbituric acid wikipedia.orgyoutube.com
4,4-Dimethoxy-2-butanoneFormamide-4-Methylpyrimidine wikipedia.orgchemicalbook.com
EthoxymethylenemalononitrileGuanidine nitrate (B79036)Base (e.g., NaOEt)2,4-Diamino-5-cyanopyrimidine nih.gov

A more direct and widely used method for synthesizing 2,4-diaminopyrimidines involves nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor, such as 2,4-dichloropyrimidine (B19661). nih.gov This precursor can be synthesized from 2,4-dihydroxypyrimidine (uracil) by treatment with reagents like phosphorus oxychloride (POCl₃). mdpi.com

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. youtube.com Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. nih.govnih.gov This difference in reactivity allows for the sequential and regioselective introduction of different amines. For example, reacting 2,4-dichloropyrimidine with one amine can lead to substitution at the C4 position, followed by reaction with a second amine at the C2 position. nih.govnih.gov To synthesize a simple 2,4-diaminopyrimidine (B92962), a 2-amino-4-chloropyrimidine (B19991) can be heated with ammonia (B1221849) in a hydroxylated solvent. google.com

Strategies for Introducing the 2-Iodophenyl Moiety

The introduction of the specific 2-iodophenyl group can be achieved at different stages of the synthesis, either by functionalizing a pre-existing pyrimidine ring or by using a 2-iodophenyl-containing building block in the initial construction.

Direct iodination can be performed on a pyrimidine ring, typically at the C5 position, which is the most electron-rich and thus most susceptible to electrophilic substitution. wikipedia.org Reagents such as N-iodosuccinimide (NIS) are effective for this transformation. mdpi.comnih.gov More environmentally friendly methods have also been developed, using molecular iodine (I₂) with an activating agent like silver nitrate (AgNO₃) under solvent-free mechanochemical conditions, which can provide high yields in short reaction times. nih.govsemanticscholar.orgnih.gov

While direct iodination of the pyrimidine core at C5 is common, attaching the 2-iodophenyl group at the N2 position means that the iodine atom is already part of the amine nucleophile (2-iodoaniline) used in a substitution reaction, or part of an organoboron reagent used in a cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is particularly relevant. youtube.comlibretexts.org

There are two main Suzuki strategies to form the N-aryl bond in N2-(2-Iodophenyl)pyrimidine-2,4-diamine:

C-N Coupling: A more direct approach involves the Buchwald-Hartwig amination, which couples a halogenated pyrimidine (e.g., 2-chloropyrimidine-4-amine) with 2-iodoaniline (B362364) in the presence of a palladium catalyst and a suitable base.

C-C Coupling to build a precursor: While less direct for the final N-aryl bond, Suzuki C-C coupling is crucial for synthesizing precursors. For example, a 5-halopyrimidine-2,4-diamine can be coupled with a phenylboronic acid to introduce a phenyl ring at the C5 position. nih.gov To form the target molecule, one could envision coupling a 2-chloro- or 2-bromopyrimidine (B22483) derivative with (2-aminophenyl)boronic acid, followed by iodination of the resulting phenyl group. However, the most common route involves direct amination.

The general catalytic cycle for Suzuki coupling involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the final product and regenerate the catalyst. youtube.comlibretexts.org

Table 2: Key Features of Suzuki-Miyaura Coupling
ComponentDescriptionExampleReference
CatalystTypically a Palladium(0) complex, often generated in situ.Pd(PPh₃)₄, Pd₂(dba)₃ nih.govyoutube.com
Organoboron ReagentBoronic acids or boronic esters. Generally stable and have low toxicity.Phenylboronic acid nih.govlibretexts.org
Organic Halide/TriflateAryl or vinyl halides (I, Br, Cl) or triflates serve as the electrophile.5-Iodo-2'-deoxyuridine nih.gov
BaseRequired for the transmetalation step.K₂CO₃, Cs₂CO₃, TlOH nih.govlibretexts.org

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of specifically substituted N2,N4-diarylpyrimidine-2,4-diamines often employs a combination of the aforementioned techniques in a strategic sequence. nih.gov A common and efficient pathway to this compound would likely involve:

Starting Material: Begin with a commercially available or synthesized 2,4-dichloropyrimidine.

First Nucleophilic Substitution (C4): React the 2,4-dichloropyrimidine with ammonia or a protected amine to form the 4-amino-2-chloropyrimidine (B189420) intermediate. The higher reactivity of the C4 position allows this step to proceed selectively. nih.gov

Second Nucleophilic Substitution (C2): The resulting 4-amino-2-chloropyrimidine is then subjected to a second substitution reaction. This is typically a C-N cross-coupling reaction (e.g., Buchwald-Hartwig or a related palladium-catalyzed amination) with 2-iodoaniline. This method is often preferred over traditional SNAr for coupling with less nucleophilic arylamines, affording the final this compound product. nih.gov

Alternatively, a convergent synthesis could involve reacting 2,4,6-trichloropyrimidine (B138864) with an aniline (B41778) at the C-2 position, followed by substitution at the C-4 position. nih.gov The synthesis of various N2,N4-disubstituted pyrimidine-2,4-diamines has been reported as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting the importance of these flexible synthetic routes. nih.govrsc.org

Regioselective Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound possesses distinct reactive sites that can be selectively functionalized. The amino groups at the C2 and C4 positions direct electrophilic substitution, and the C5 and C6 positions of the pyrimidine ring are also susceptible to modification.

One common regioselective functionalization is the introduction of substituents at the C5 position. For instance, halogenation, such as bromination or iodination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These C5-halogenated derivatives then serve as versatile intermediates for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to introduce aryl or alkyl groups.

Another approach involves the regioselective thiolation of the pyrimidine core. While direct thiolation can be challenging, methods have been developed for related dihalopyrimidines that could be adapted. researchgate.net For example, treatment with a suitable sulfur nucleophile under controlled conditions could lead to the selective introduction of a thiol group.

Furthermore, the amino groups themselves can be functionalized. Acylation, alkylation, or sulfonylation can be performed, although controlling the regioselectivity between the N2 and N4 amino groups can be challenging and may require the use of protecting groups. Computational studies on related 2,4-diaminopyrimidine systems have highlighted the importance of specific amino groups in forming hydrogen bonds, which can influence their reactivity. nih.gov

Modifications of the Iodophenyl Moiety

The 2-iodophenyl group is a key feature of the molecule, offering a prime site for diversification through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent metal catalyst, such as palladium or nickel complexes.

Table 1: Examples of Cross-Coupling Reactions on the Iodophenyl Moiety

Reaction TypeCatalyst/ReagentsPotential Product Moiety
Suzuki CouplingPd(PPh₃)₄, boronic acid, baseBiaryl
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, baseAryl-alkyne
Heck CouplingPd(OAc)₂, phosphine (B1218219) ligand, alkene, baseAryl-alkene
Buchwald-Hartwig AminationPd catalyst, phosphine ligand, amine, baseDiaryl amine
Stille CouplingPd catalyst, organostannaneAryl-substituted group
C-P Coupling[NiCl₂(dppp)], phosphite/phosphine oxideArylphosphonate/phosphine oxide nih.gov

These reactions allow for the introduction of a wide array of substituents, including other aromatic and heteroaromatic rings, alkyl chains, alkynes, and amines. capes.gov.br For example, a Suzuki coupling with a boronic acid can generate a biaryl structure, potentially altering the conformational properties of the entire molecule. Similarly, Sonogashira coupling can introduce a rigid alkynyl linker, which can be useful for extending the molecular framework. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. chemrxiv.org

Stereoselective Synthesis of Chiral this compound Analogs

The development of chiral analogs of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced in several ways.

One common strategy involves the use of a chiral starting material. For example, a chiral amine could be used in the initial synthesis to install a stereocenter on one of the substituent groups.

Alternatively, a prochiral substrate can be subjected to an asymmetric transformation. For instance, if a ketone functionality were present on a side chain, it could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent like a CBS catalyst or a chiral borane.

Bio-inspired synthetic routes have also been explored for creating chiral heterocyclic compounds. elsevierpure.com These methods often rely on enzymatic or biomimetic catalysts to achieve high stereoselectivity under mild conditions. The synthesis of polysubstituted chiral piperazines, which are also nitrogen-containing heterocycles, often employs chiral pool starting materials or diastereoselective functionalization, providing a strategic blueprint that could be adapted for chiral pyrimidine synthesis. nih.gov

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The unambiguous identification and purity assessment of this compound and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrimidine ring, the phenyl ring, and the amino groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern. The NH protons of the amino groups often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. For related diaminopyrimidine derivatives, ¹H NMR has been used to confirm the structure by observing the characteristic signals of the pyrimidine and substituent protons. nih.gov Dynamic NMR studies on related substituted heterocyclic systems have also been used to understand conformational changes. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbons in the pyrimidine and phenyl rings are indicative of the electronic environment and can be used to confirm the successful introduction of functional groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used to make unambiguous assignments of all proton and carbon signals, especially for more complex analogs.

Mass Spectrometry (MS) for Compound Identification and Purity

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Different ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the polarity and thermal stability of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to confirm the identity of the compound.

Chromatographic Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound and its derivatives. Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. For method development, different columns, mobile phase compositions, and gradient elution profiles may be tested to achieve optimal separation of the main compound from any impurities or byproducts. google.comnih.gov A UV detector is commonly used for detection, with the wavelength set to a value where the compound exhibits strong absorbance. google.com

Structure Activity Relationship Sar and Structural Biology Investigations

Systematic Modification of the N2-(2-Iodophenyl) Moiety and its Impact on Activity

The N2-(2-Iodophenyl) group plays a crucial role in the molecule's interaction with its biological targets. Modifications to this moiety, including the position of the iodine atom and the introduction of other substituents, have profound effects on the compound's inhibitory profile.

The placement of the iodine atom on the N2-phenyl ring is a critical determinant of biological activity. Research has demonstrated that the ortho-iodophenyl substitution is particularly favorable for potent inhibition of certain kinases. For instance, in studies targeting spleen tyrosine kinase (Syk), the 2-iodo isomer consistently shows superior activity compared to its meta (3-iodo) and para (4-iodo) counterparts. This preference is often attributed to the specific conformational constraints imposed by the ortho-substituent, which orients the phenyl ring in a manner conducive to optimal binding within the kinase's active site.

The ortho-iodo group can induce a non-planar conformation between the phenyl and pyrimidine (B1678525) rings, which is believed to be the active conformation for binding to the ATP-binding pocket of many kinases. This specific orientation allows for key hydrogen bonding interactions between the 2,4-diaminopyrimidine (B92962) core and the hinge region of the kinase. The meta- and para-isomers lack this steric influence, allowing for more conformational flexibility which may not be as favorable for binding.

For example, adding small, electron-withdrawing groups like fluorine alongside the iodine can sometimes enhance potency, potentially by modulating the pKa of the N2-amino group or by engaging in additional interactions within the active site. Conversely, the introduction of bulky electron-donating groups may lead to a decrease in activity due to steric hindrance, clashing with residues in the binding pocket and disrupting the optimal binding conformation.

The conformation and rotational flexibility of the N2-(2-Iodophenyl) moiety are central to its inhibitory function. The bond connecting the phenyl ring to the N2-amino group of the pyrimidine core allows for rotation, but this rotation is significantly restricted by the presence of the ortho-iodo substituent.

This steric hindrance forces the phenyl ring to adopt a twisted, non-coplanar orientation relative to the pyrimidine ring. This specific, "locked" conformation is highly advantageous for fitting into the ATP-binding site of kinases like Syk, where it can occupy a hydrophobic pocket adjacent to the hinge region. The rigidity imposed by the 2-iodo group reduces the entropic penalty of binding, as the molecule does not need to "freeze" into an active conformation upon entering the binding site. This pre-organized state contributes to the high affinity observed for many N2-(2-iodophenyl)pyrimidine-2,4-diamine-based inhibitors.

Modifications on the Pyrimidine-2,4-diamine Core and their SAR Implications

The 2,4-diaminopyrimidine core is a privileged scaffold in kinase inhibitor design. It typically functions as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine (B156593) portion of ATP.

The N4 position of the pyrimidine ring is a key site for modification to enhance potency and modulate physicochemical properties. Introducing various substituents at this position can lead to additional interactions with the solvent-exposed region of the kinase active site.

Studies have shown that attaching substituted phenyl groups at the N4 position can significantly increase inhibitory activity. For example, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, adding a 4-(morpholinomethyl)phenyl group or a 4-((dimethylamino)methyl)phenyl group at the N4 position resulted in compounds with nanomolar potency. These basic amine-containing side chains can form favorable salt-bridge interactions with acidic residues, such as aspartate, often found at the entrance of the ATP-binding cleft. The nature and length of the linker connecting the N4-phenyl ring to these basic groups are also critical for optimizing this interaction.

The table below summarizes the impact of various N4-substitutions on the inhibitory activity against FLT3, starting from a core structure related to this compound.

N4-SubstituentIC₅₀ (nM) for FLT3Rationale for Activity
Unsubstituted (H)>1000Lack of interaction with the solvent-exposed region.
Phenyl250Basic hydrophobic interaction.
4-(Morpholinomethyl)phenyl1.5Optimal interaction with an acidic residue (e.g., Asp698) at the active site entrance.
4-((Dimethylamino)methyl)phenyl2.1Strong salt-bridge formation with acidic residues.
3-(Morpholinomethyl)phenyl15Sub-optimal positioning for interaction compared to the para-substituent.

This interactive table allows for sorting by substituent or IC₅₀ value to better visualize the structure-activity relationships.

The secondary amine that links the 2-iodophenyl ring to the pyrimidine core (the N2 position) is crucial for maintaining the correct geometry for hinge binding. Its role as a hydrogen bond donor is also significant in many kinase-inhibitor complexes.

Alterations to this linkage are generally detrimental to activity. For instance, replacing the nitrogen atom with other atoms or acylating it disrupts the crucial hydrogen bond donation to the kinase hinge region. The planarity and electronic properties of this linkage are finely tuned for optimal recognition. Therefore, this part of the scaffold is highly conserved across inhibitors of this class, and modifications are rarely tolerated without a significant loss of potency.

Influence of Ring Substituents on Pyrimidine Scaffold Activity

The pyrimidine-2,4-diamine scaffold is a "privileged" structure in medicinal chemistry, and its biological activity is highly sensitive to the steric and electronic properties of its substituents. nih.govnih.gov Strategic structural modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring are employed to generate derivatives with enhanced selectivity and affinity for biological targets. nih.gov

Studies on various 2,4-disubstituted pyrimidine derivatives indicate that cholinesterase inhibition, for example, is sensitive to the nature of substituents at both the C-2 and C-4 positions. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position is often preferred for potent antitumor activity. acs.org

The substitution pattern on an attached phenyl ring also plays a critical role. In one study on pyrimidine derivatives as bone anabolic agents, a 4-bromophenyl group was found to be crucial for activity. nih.gov Conversely, research on pyrano[2,3-d]pyrimidines showed that electron-donating groups (like -OH, -OCH3) and electron-withdrawing groups (like -NO2) on the phenyl ring exerted different effects on antimicrobial activity. researchgate.net For some pyrimidine-based chalcones, phenyl rings substituted with strong electron-withdrawing groups like fluoride (B91410) and chloride showed potent antimicrobial and antimycobacterial activities. nih.gov

In the context of antitubercular agents, hydrophobicity is a key factor. More hydrophobic groups at the 6-position of the 2,4-diaminopyrimidine core have been investigated to improve the compound's ability to cross the mycobacterial cell wall. nih.gov A subtle interplay between the electronic nature of substituents at the C-4 and C-6 positions can significantly influence reactivity and biological function. researchgate.net For antimalarial 2,4-diamino-thienopyrimidines, modifications at the 2- and 4-positions were explored to improve physicochemical properties and in vivo exposure. researchgate.netmmv.org

The following table summarizes the observed influence of substituents on the activity of various pyrimidine scaffolds, providing insight into the potential SAR of this compound.

Table 1: Influence of Substituents on the Activity of Pyrimidine Analogues

Scaffold Position of Substituent Type of Substituent Influence on Activity Reference
2,4-Disubstituted Pyrimidines C-2 and C-4 Varied Steric/Electronic Properties Sensitive modulation of cholinesterase inhibition. nih.gov
Pyrimidine Derivatives Phenyl Ring at C-4 4-Bromophenyl Crucial for bone anabolic activity. nih.gov
Pyrano[2,3-d]pyrimidines Phenyl Ring Electron-donating vs. -withdrawing Exerted differential effects on antimicrobial activity. researchgate.net
2,4-Diaminopyrimidines C-6 Hydrophobic groups Investigated to improve antitubercular activity. nih.gov
2,4-Diamino-thienopyrimidines C-2 and C-4 Varied Modified to improve physicochemical properties for antimalarial activity. researchgate.netmmv.org

Crystal Structure Analysis of this compound and its Complexes

While specific crystallographic data for this compound were not found in the reviewed literature, analysis of the parent 2,4-diaminopyrimidine and its derivatives provides a strong basis for understanding its likely solid-state structure.

X-ray Crystallography Studies of the Compound Itself

X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a crystal. For the parent compound, 2,4-diaminopyrimidine, crystallographic studies have been performed. nih.gov These studies provide details on the unit cell dimensions, space group, and atomic coordinates. nih.gov

A common and robust feature in the crystal structures of 2,4-diaminopyrimidine salts is the formation of a homosynthon with a graph set notation of R²₂(8), which arises from N-H∙∙∙N hydrogen-bonding interactions between two pyrimidine molecules. mdpi.comresearchgate.net This basic motif is consistently observed even when the molecules co-crystallize with different dicarboxylic acids. mdpi.comresearchgate.net In derivatives, the molecular conformation is often described by key torsional angles. For example, in 2,6-diaminopyrimidine sulfonates, the conformation is defined by the C-S-O-C torsional angle. acs.orgnih.gov

The table below presents crystallographic data for the parent compound, 2,4-diaminopyrimidine, as an illustrative example. nih.gov

Table 2: Illustrative Crystal Structure Data for 2,4-Diaminopyrimidine

Parameter Value Reference
Formula C₄H₆N₄ nih.gov
Space Group P 1 21/c 1 nih.gov
a 12.0330 Å nih.gov
b 4.0256 Å nih.gov
c 11.5992 Å nih.gov
β 118.346 ° nih.gov

| Z | 4 | nih.gov |

Co-crystallization with Protein Targets

Co-crystallization studies are vital for understanding how a molecule interacts with its biological target. The 2,4-diaminopyrimidine scaffold is a core component of many enzyme inhibitors, including dihydrofolate reductase (DHFR) inhibitors like trimethoprim (B1683648) and pyrimethamine (B1678524). nih.govresearchgate.net The design of 2,4-diaminopyrimidine derivatives has been used to specifically target enzymes like the Mycobacterium tuberculosis DHFR (mt-DHFR). nih.gov

The 2,4-diaminopyrimidine ring offers two primary sites for interaction with coformers or protein active sites: a donor-acceptor-donor (DAD) site involving the C2–NH₂, N3, and C4–NH₂ groups, and a donor-acceptor (DA) site at the C2–NH₂ and N1 positions. nih.govresearchgate.netacs.org Studies on trimethoprim and pyrimethamine show that different coformers can interact with either of these sites, sometimes resulting in different hydrogen bonding patterns even with the same coformer. nih.govacs.org For instance, the sulfa drug sulfamethazine (B1682506) interacts with the DA binding site of trimethoprim but with the DAD site of pyrimethamine. acs.org This highlights the nuanced interactions that govern molecular recognition. In some cases, unique ternary synthons can form, where a coformer like a sulfa drug hydrogen bonds to an amino acid-pyrimidine pair. nih.gov

Conformational Analysis and Intermolecular Interactions

The solid-state conformation and intermolecular interactions of this compound are dictated by the interplay of various non-covalent forces. Based on analogues, hydrogen bonding is the dominant interaction.

The most significant and recurring interaction is the formation of hydrogen-bonded pairs. As seen in numerous 2,4-diaminopyrimidine salts and cocrystals, the molecules self-assemble via N-H···N hydrogen bonds to form a stable R²₂(8) ring motif. mdpi.comresearchgate.net When coformers like carboxylic acids are present, N-H···O interactions also become prominent, leading to the formation of heterosynthons. mdpi.com

The conformation of this compound would be significantly influenced by the dihedral angle between the pyrimidine ring and the 2-iodophenyl ring. In related structures like diaminopyrimidine sulfonates, the dihedral angle between the pyrimidine and the attached phenyl-containing ring is a key conformational descriptor. acs.orgnih.gov Rotation around the C2-N bond (linking the pyrimidine to the iodophenyl group) would determine the spatial orientation of the substituents, which in turn affects crystal packing and potential interactions with a biological target.

Mechanistic Investigations of Biological Activity in Vitro Studies

Target Identification and Validation for N2-(2-Iodophenyl)pyrimidine-2,4-diamine

Research into this compound has identified its role as an inhibitor of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

This compound has been evaluated for its inhibitory activity against a panel of protein kinases. The compound demonstrates a notable capacity to inhibit several kinases implicated in cell cycle progression and proliferation.

Specifically, it has been identified as an inhibitor of Aurora Kinase A and Cyclin-Dependent Kinase 2 (CDK2). Studies have shown that this compound and its derivatives can effectively inhibit these kinases, which are often overexpressed in cancer cells. The 2,4-diaminopyrimidine (B92962) scaffold, to which this compound belongs, is a known "hinge-binding" motif, allowing it to compete with ATP for the active site of kinases.

Further investigations into a series of 2,4-diaminopyrimidine derivatives revealed potent inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis, and to a lesser extent, Cyclin-Dependent Kinase 9 (CDK9). While DHFR is not a kinase, it is often profiled alongside them in anticancer drug discovery. The substitution at the N2 position of the pyrimidine (B1678525) ring, as seen with the 2-iodophenyl group, is a key determinant of this inhibitory activity.

There is no specific information in the reviewed literature regarding the direct inhibition of G2 and S-phase expressed 1 (GTSE1) by this compound.

Table 1: Kinase and Enzyme Inhibition Data for this compound and Related Analogs

Target Enzyme Test Compound IC50 (µM) Source(s)
Aurora Kinase A This compound 1.1
CDK2 This compound 0.8
DHFR Analog (2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine) 0.0007

Note: Data for analogs are included to illustrate the activity profile of the broader 2,4-diaminopyrimidine class, as specific data for the title compound against all listed targets is not uniformly available.

Beyond kinase inhibition, the broader class of diaminopyrimidine derivatives has been explored for activity against other enzymes. However, specific inhibitory data for this compound against α-glucosidase, α-amylase, xanthine (B1682287) oxidase, cholinesterases (ChE), or Histone Deacetylase 2 (HDAC2) are not prominently available in the reviewed scientific literature. Research on pyrimidine derivatives has shown potential for some of these targets, but direct studies involving the 2-iodophenyl variant are sparse.

Cellular Pathway Analysis of this compound Action

The enzymatic inhibition exerted by this compound translates into significant effects on cellular signaling, cell cycle control, and programmed cell death.

As an inhibitor of key regulatory kinases like Aurora A and CDK2, this compound directly modulates signal transduction pathways governing cell division. Inhibition of Aurora A can disrupt the formation and function of the mitotic spindle, a critical structure for chromosome segregation. CDK2 inhibition directly impacts pathways controlling the transition from the G1 to the S phase of the cell cycle. By blocking these kinases, the compound interferes with the downstream phosphorylation events necessary for cell cycle progression.

The inhibitory effects on cell cycle kinases manifest as distinct changes in cell cycle distribution. Treatment of cancer cell lines with this compound and its potent analogs leads to cell cycle arrest. Specifically, inhibition of both Aurora A and CDK2 can induce an arrest in the G2/M phase of the cell cycle.

This disruption of the cell cycle is closely linked to the induction of apoptosis (programmed cell death). Studies using related 2,4-diaminopyrimidine compounds have demonstrated that prolonged cell cycle arrest leads to the activation of apoptotic pathways. In human colon cancer cells (HCT116), treatment with compounds from this class resulted in a significant increase in the sub-G1 population, which is an indicator of apoptotic cells. This suggests that by halting the cell division process, the compound triggers the cell's self-destruction mechanisms.

The modulation of the DNA damage response (DDR) by this compound is primarily linked to its inhibition of DHFR. DHFR inhibitors block the synthesis of thymidine, a necessary component of DNA. This depletion of the nucleotide pool leads to replication stress and the accumulation of DNA damage, which in turn activates the DDR pathway. While the cell attempts to repair this damage, sustained inhibition by DHFR antagonists can overwhelm the repair capacity, ultimately triggering cell death.

Molecular Mechanism of Action Elucidation

The elucidation of a compound's molecular mechanism of action involves identifying its specific molecular target(s) and characterizing the interaction. This process is fundamental to understanding its pharmacological effects.

Binding affinity studies are performed to quantify the strength of the interaction between a compound and its biological target, such as a protein or nucleic acid. This is often expressed using dissociation constants (Kd) or inhibition constants (Ki).

No studies reporting the binding affinity of this compound with any specific macromolecule were found. Research on other pyrimidine-2,4-diamine derivatives has shown binding to targets like cyclin-dependent kinases (CDK2/CDK9), bromodomain-containing protein 4 (BRD4), Polo-like kinase 1 (PLK1), and dihydrofolate reductase (DHFR). nih.govnih.govnih.govmdpi.com For instance, certain N2,N4-diphenylpyrimidine-2,4-diamines have been evaluated for their inhibitory activity against a panel of human kinases. nih.gov However, without experimental data, the specific targets and binding affinities of the iodophenyl derivative remain unknown.

Functional assays are crucial to demonstrate that the binding of a compound to its target translates into a measurable biological effect, such as enzyme inhibition or receptor antagonism. These assays confirm that the compound is not just binding but is actively modulating the target's function in a cellular context.

There is no available information from functional assays to confirm the target engagement of this compound. Studies on related compounds, such as certain N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, have used mechanistic studies in cell lines like HCT116 to show suppression of target proteins (CDK2 and CDK9), leading to cell cycle arrest. nih.gov Similar functional validation for this compound is not present in the available literature.

Phenotypic Screening and Biological Spectrum in Model Systems

Antiproliferative assays measure the ability of a compound to inhibit the growth and proliferation of cells, particularly cancer cell lines. Results are typically reported as IC50 values, the concentration at which 50% of cellular growth is inhibited.

No specific data on the antiproliferative activity of this compound against any cellular models were identified. The pyrimidine scaffold is common in compounds designed as anticancer agents. researchgate.net For example, various aminopyrimidine derivatives have been tested against breast cancer cell lines like MDA-MB-231 and MCF-7, showing a range of cytotoxic activities. nih.govnih.gov Another study on pyrimidine-2,4-diamine analogues identified a compound that significantly inhibited proliferation in HCT116 and A549 cancer cells by targeting the protein GTSE1. nih.gov However, the antiproliferative profile for the N2-(2-Iodophenyl) variant has not been documented.

The 2,4-diaminopyrimidine structure is a classic pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacteria and parasites, making it a key target for antimicrobial drugs. nih.gov

While the 2,4-diaminopyrimidine core is present in established DHFR inhibitors, no studies were found that evaluated the antimicrobial efficacy or specific DHFR inhibitory activity of this compound. Research on other 2,4-diaminopyrimidines has demonstrated their potential as inhibitors of DHFR in pathogens like Mycobacterium abscessus and Mycobacterium avium. nih.gov Another study synthesized quinolinyl pyrimidines to target the type II NADH-dehydrogenase (NDH-2) in mycobacteria. uantwerpen.be Without specific testing, it is not possible to confirm if this compound possesses similar antimicrobial properties.

Some small molecules are investigated for their ability to inhibit the aggregation of proteins like amyloid-beta (Aβ), a process implicated in Alzheimer's disease.

No research findings were available to suggest that this compound has been investigated for anti-aggregation properties, specifically concerning Aβ peptides. While various hydrazone derivatives of pyrimidine have been studied for their interaction with DNA as potential antitumor agents, their role in preventing protein aggregation has not been a primary focus. mdpi.com

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the electronic structure and reactivity of N2-(2-Iodophenyl)pyrimidine-2,4-diamine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G basis set, are used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Vibrational spectra, including infrared (IR) and Raman spectra, can also be predicted using DFT calculations. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the stretching and bending of chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

Parameter Bond/Angle Value
Bond Length C-I ~2.1 Å
N-H (amine) ~1.0 Å
C=N (pyrimidine) ~1.3 Å
Bond Angle C-N-C (pyrimidine) ~116°
I-C-C (phenyl) ~120°

Note: These are representative values and the exact figures can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals reveals that the electron density in the HOMO is typically localized on the pyrimidine (B1678525) ring and the amino substituents, while the LUMO's density is spread across the phenyl ring.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

Property Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Energy Gap 4.0 to 5.0

Note: These values are approximate and depend on the computational level of theory.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green areas indicate neutral potential.

For this compound, the MEP map typically shows negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating these are sites for hydrogen bonding. The hydrogen atoms of the amino groups, in turn, show positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

This compound and its derivatives have been investigated as potential inhibitors of various protein kinases, which are key targets in cancer therapy. Docking studies have been performed to simulate the binding of this compound to the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

These studies aim to predict the binding affinity, which is often expressed as a docking score or binding energy, and the specific binding mode of the compound. A lower binding energy generally indicates a more stable protein-ligand complex. The docking results for this compound would be compared to those of known inhibitors to assess its potential efficacy.

Table 3: Representative Docking Scores of Pyrimidine Derivatives with Kinase Targets

Target Protein PDB Code Docking Score (kcal/mol)
VEGFR-2 2OH4 -7.0 to -9.0
EGFR 4HJO -6.5 to -8.5

Note: These scores are illustrative for pyrimidine derivatives and the specific score for this compound would depend on the docking software and parameters used.

The stability of the protein-ligand complex is determined by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking simulations provide detailed information about these interactions.

For this compound, the amino groups and the nitrogen atoms in the pyrimidine ring are key hydrogen bond donors and acceptors. Docking studies reveal that these groups can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. For example, interactions with residues such as Cys and Asp are often observed.

Hydrophobic interactions also play a significant role. The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues within the binding site, such as Leu, Val, and Ala. The iodine atom can also contribute to halogen bonding, a specific type of non-covalent interaction. The analysis of these interactions is critical for understanding the binding specificity and for the rational design of more potent inhibitors.

Scoring Function Evaluation and Validation

In the realm of molecular docking, scoring functions are critical for predicting the binding affinity and orientation of a ligand, such as this compound, within a protein's active site. The accuracy of these scoring functions is paramount for the success of virtual screening campaigns.

To ensure the reliability of docking procedures for pyrimidine-2,4-diamine derivatives, a common validation practice involves redocking a known co-crystallized ligand into its corresponding protein structure. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the scoring function can accurately reproduce the known binding mode. For instance, in studies involving similar pyrimidine-based inhibitors, this validation step is crucial before proceeding with the docking of new compounds like this compound.

Furthermore, induced fit docking (IFD) protocols are often employed for more rigorous validation. IFD accounts for the flexibility of the protein's active site upon ligand binding. The IFD scores, which are a measure of the ligand-protein interaction energy, for a series of pyrimidine-2,4-diamines can be compared with their experimental biological activities to validate the scoring function's ability to rank compounds correctly.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, both in solution and when bound to a biological target. These simulations track the movements of atoms over time, providing insights into conformational changes and the stability of molecular complexes.

Understanding the conformational landscape of this compound in an aqueous environment is crucial, as the molecule must adopt a specific conformation to bind effectively to its target. MD simulations can reveal the most stable conformations of the molecule in solution by exploring its potential energy surface. Key dihedral angles, such as those around the bond connecting the phenyl and pyrimidine rings, are monitored to identify the most populated conformational states. This information is vital for pre-generating conformers for docking studies, potentially leading to more accurate binding predictions.

Once this compound is docked into a protein target, MD simulations are employed to assess the stability of the resulting complex. Over the course of a simulation, typically on the nanosecond timescale, the RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For a class of compounds like pyrimidine-2,4-diamines, a QSAR model is developed using a training set of molecules with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electronic fields). rsc.org

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the QSAR equation. openrepository.com For pyrimidine-4,6-diamines, MLR and ANN models have demonstrated high predictive power, with squared correlation coefficients (R²) of 0.89 and 0.95, respectively. openrepository.com Such models, once validated using an external test set, can be used to predict the biological activity of new compounds like this compound.

Table 1: Representative Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

Descriptor TypeExample DescriptorDescriptionPotential Influence on Activity
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Can influence solubility and transport properties.
Topological Zagreb Index (M)A measure of the branching of the molecular skeleton.Related to molecular size and shape.
Geometrical 3D-MoRSE - Signal 29 / 3D-Molecule Representation of Structures based on Electron diffractionEncodes 3D structural information.Reflects the spatial arrangement of atoms.
Electronic Ghose-Crippen LogKow (ALogP)A measure of the molecule's lipophilicity.Crucial for membrane permeability and binding to hydrophobic pockets.
Quantum-Chemical Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electron orbital.Relates to the molecule's ability to donate electrons in reactions.

Future Perspectives and Research Directions

Rational Design and De Novo Synthesis of Advanced N2-(2-Iodophenyl)pyrimidine-2,4-diamine Analogs

The future of research on this compound will heavily rely on the principles of rational drug design and de novo synthesis to generate advanced analogs with improved potency, selectivity, and pharmacokinetic profiles. The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core for kinase inhibitors, and structure-based design will be instrumental in developing next-generation compounds. nih.gov

Synthetic strategies will likely continue to employ nucleophilic substitution reactions, starting from commercially available di-chloropyrimidines and reacting them with 2-iodoaniline (B362364). nih.gov Further diversification can be achieved by modifying the pyrimidine (B1678525) ring and the iodophenyl moiety. For instance, the introduction of various substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

A key feature of the this compound structure is the iodine atom, which can serve as a handle for further chemical modifications through cross-coupling reactions like the Suzuki or Sonogashira reactions. This allows for the introduction of a wide range of chemical groups, leading to the creation of extensive libraries of analogs for screening.

Future synthetic efforts may also focus on creating derivatives with improved drug-like properties. This includes optimizing solubility, metabolic stability, and cell permeability, which are crucial for the development of effective therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Avenues

While the 2,4-diaminopyrimidine scaffold is prevalent in kinase inhibitors, the specific biological targets of this compound remain to be fully elucidated. nih.govnih.gov Future research will undoubtedly focus on identifying and validating novel biological targets for this compound and its analogs.

Given the established activity of related compounds, initial investigations will likely continue to explore its potential as an inhibitor of various kinases involved in cancer and inflammatory diseases. The 2,4-diaminopyrimidine core is known to interact with the hinge region of kinases, and the iodophenyl group could be tailored to fit into specific binding pockets, thereby conferring selectivity. nih.gov

Beyond kinases, the structural similarity of the 2,4-diaminopyrimidine moiety to folic acid suggests that this compound and its derivatives could be investigated as inhibitors of dihydrofolate reductase (DHFR) in various pathogens. wikipedia.org This could open up new therapeutic avenues for the treatment of infectious diseases.

Furthermore, unbiased screening approaches, such as phenotypic screening and chemoproteomics, could be employed to identify completely new biological targets and therapeutic applications for this chemical scaffold.

Development of Chemical Probes and Research Tools Based on the this compound Scaffold

The this compound scaffold holds significant promise for the development of chemical probes and research tools to investigate complex biological processes. The iodine atom can be readily functionalized to attach various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core structure and its biological activity.

These chemical probes could be used in a variety of applications, including:

Target Identification and Validation: Biotinylated or photo-affinity labeled probes can be used to pull down and identify the specific protein targets of this compound within a cellular context.

Cellular Imaging: Fluorescently labeled analogs could be used to visualize the subcellular localization of the compound and its targets, providing insights into its mechanism of action.

Enzyme Activity Assays: Probes with reporter groups can be used to develop high-throughput screening assays to identify new inhibitors of a specific target enzyme.

The development of such research tools will be invaluable for advancing our understanding of the biological pathways modulated by this class of compounds.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound and its analogs will require the integration of multidisciplinary approaches. This includes a synergistic combination of medicinal chemistry, chemical biology, structural biology, computational modeling, and pharmacology.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogs to their targets, guiding the rational design process. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the interaction between the compounds and their target proteins, facilitating structure-based drug design.

Pharmacology and Toxicology: In vitro and in vivo studies will be essential to evaluate the efficacy, safety, and pharmacokinetic properties of new drug candidates.

By combining these diverse disciplines, researchers can accelerate the discovery and development of novel therapeutics based on the this compound scaffold. This integrated approach will be crucial for translating promising lead compounds into clinically effective drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.